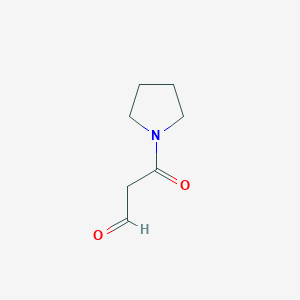![molecular formula C14H11NOS2 B14495516 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one CAS No. 63274-58-8](/img/structure/B14495516.png)
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amino-ester with ethyl isothiocyanate, followed by acylation with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N) . The reaction conditions often require gentle stirring at elevated temperatures, followed by cooling and extraction with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted thiazine compounds.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting anticancer or antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyranothiazole share structural similarities with 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one.
Pyrimidine Derivatives: Pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one are also structurally related.
Uniqueness
This compound is unique due to its fused thieno-thiazine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
Número CAS |
63274-58-8 |
|---|---|
Fórmula molecular |
C14H11NOS2 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-phenylthieno[2,3-d][1,3]thiazin-4-one |
InChI |
InChI=1S/C14H11NOS2/c1-8-9(2)17-13-11(8)14(16)18-12(15-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
ZHKVMLLVSFONHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)SC(=N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)






![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)


